

Spectroscopic Analysis of H-Asp-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Asp-Ala-OH**

Cat. No.: **B079804**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide **H-Asp-Ala-OH** (Aspartyl-Alanine) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail predicted spectroscopic data, comprehensive experimental protocols, and visual representations of the molecular structure and fragmentation pathways to support research and development activities.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **H-Asp-Ala-OH**, the following data has been predicted based on established principles of NMR and mass spectrometry, supported by computational models and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

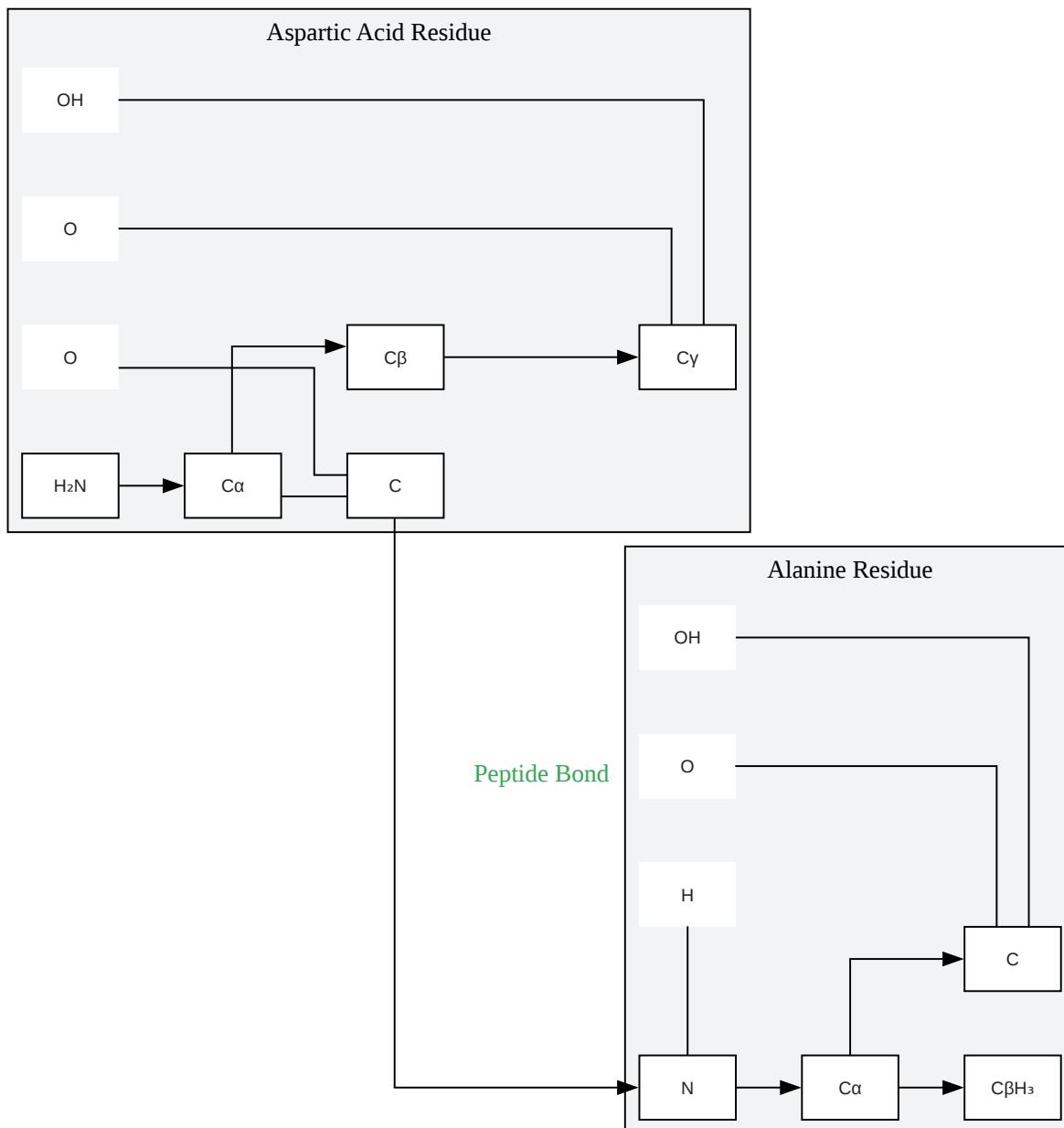
The predicted ¹H and ¹³C NMR chemical shifts for **H-Asp-Ala-OH** are presented in the tables below. These values are estimations and may vary based on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for **H-Asp-Ala-OH**

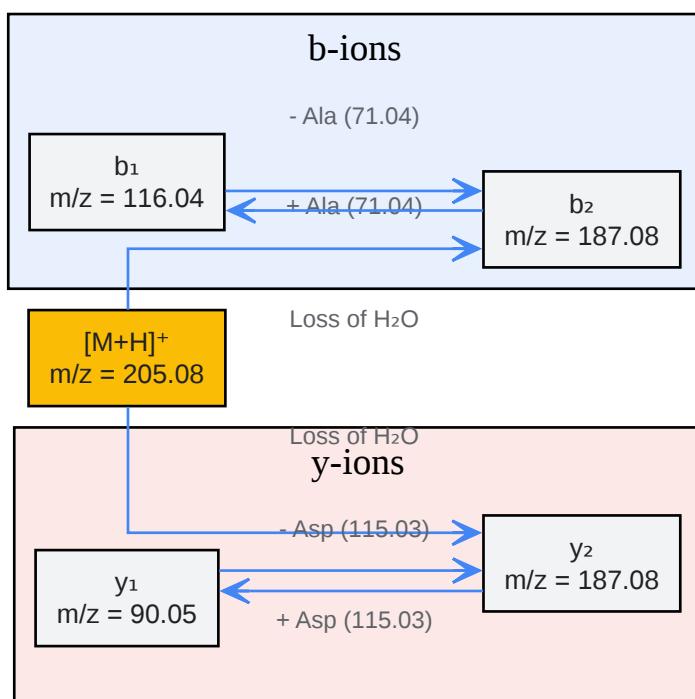
Atom Name	Predicted Chemical Shift (δ) ppm	Multiplicity
Hα (Asp)	~4.5 - 4.7	Doublet of Doublets
Hβ (Asp)	~2.7 - 2.9	Multiplet
Hα (Ala)	~4.3 - 4.5	Quartet
CH ₃ (Ala)	~1.4	Doublet
NH (Ala)	~8.2	Doublet
NH ₂ (Asp)	~8.3	Singlet (broad)
OH (Asp)	~12.0	Singlet (broad)
OH (Ala)	~12.5	Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for **H-Asp-Ala-OH**

Atom Name	Predicted Chemical Shift (δ) ppm
C=O (Asp, side chain)	~175
C=O (Asp, backbone)	~173
C=O (Ala, backbone)	~176
Cα (Asp)	~52
Cβ (Asp)	~38
Cα (Ala)	~50
Cβ (Ala)	~18


Mass Spectrometry (MS)

The predicted mass spectrometry data for **H-Asp-Ala-OH** is summarized below. The monoisotopic mass of the dipeptide is 204.07 g/mol. The expected fragmentation pattern in collision-induced dissociation (CID) will primarily yield b and y ions.

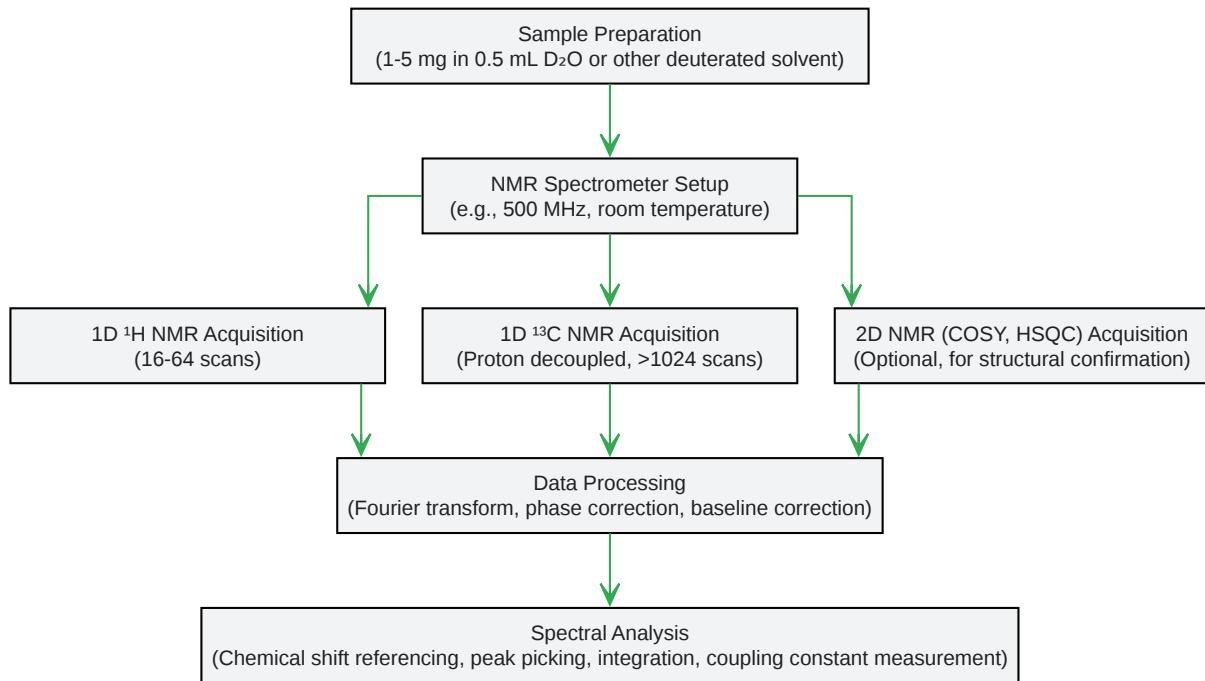

Table 3: Predicted Mass Spectrometry Fragments for **H-Asp-Ala-OH**

Ion Type	Fragment Structure	Predicted m/z
$[M+H]^+$	H-Asp-Ala-OH + H^+	205.08
b_1	H-Asp $^+$	116.04
y_1	H-Ala-OH + H^+	90.05
b_2	H-Asp-Ala $^+$	187.08
y_2	H-Asp-Ala-OH + $H^+ - H_2O$	187.08

Molecular Structure and Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Molecular structure of **H-Asp-Ala-OH**.


[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation of **H-Asp-Ala-OH**.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **H-Asp-Ala-OH**.

NMR Spectroscopy Protocol

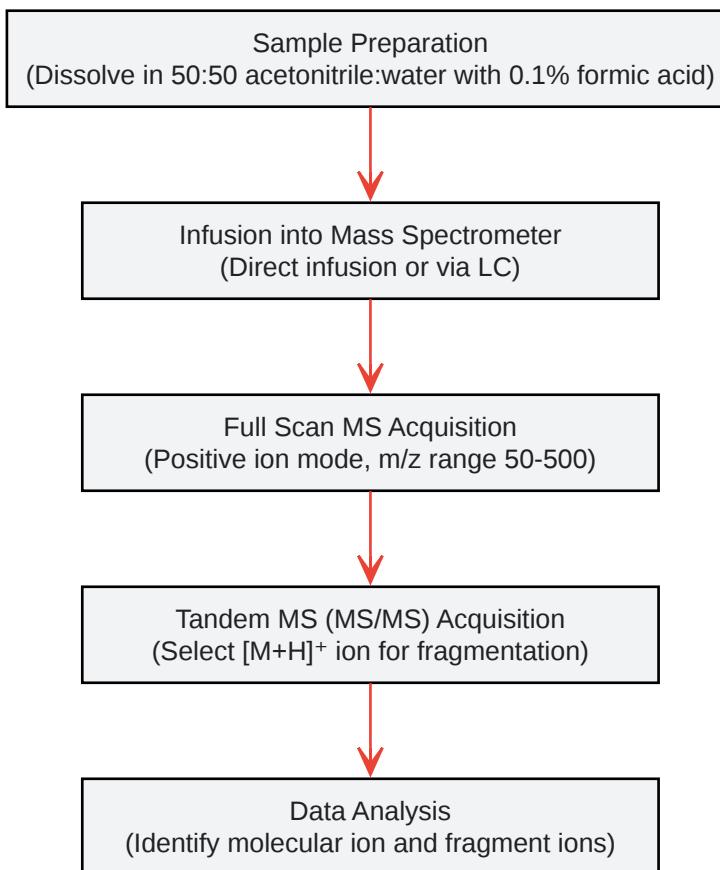
[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis of **H-Asp-Ala-OH**.

3.1.1. Sample Preparation

- Weigh 1-5 mg of **H-Asp-Ala-OH** and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

3.1.2. NMR Data Acquisition


- Insert the sample into a high-field NMR spectrometer (e.g., 400-600 MHz).
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans will be required.

3.1.3. Data Processing and Analysis

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Perform phase and baseline corrections on the resulting spectra.
- Reference the chemical shifts to an internal standard (e.g., DSS for D_2O or TMS for organic solvents).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

Mass Spectrometry Protocol

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry analysis.

3.2.1. Sample Preparation

- Prepare a stock solution of **H-Asp-Ala-OH** at a concentration of approximately 1 mg/mL in a suitable solvent, such as water or methanol.
- For analysis, dilute the stock solution to a final concentration of 1-10 μ g/mL in a solvent compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.

3.2.2. Mass Spectrometry Data Acquisition

- Introduce the sample into the mass spectrometer using direct infusion or via liquid chromatography (LC).

- Operate the mass spectrometer in positive ion mode.
- Acquire a full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$.
- Perform a tandem mass spectrometry (MS/MS) experiment by selecting the $[M+H]^+$ ion (m/z 205.08) as the precursor ion.
- Fragment the precursor ion using collision-induced dissociation (CID) and acquire the product ion spectrum.

3.2.3. Data Analysis

- Analyze the full scan spectrum to confirm the mass of the molecular ion.
- Interpret the MS/MS spectrum to identify the characteristic b and y fragment ions.
- Compare the observed fragmentation pattern with the predicted pattern to confirm the amino acid sequence.

Conclusion

This guide provides a comprehensive overview of the spectroscopic analysis of **H-Asp-Ala-OH**. The predicted NMR and mass spectrometry data, along with the detailed experimental protocols and visual diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and biochemical analysis. While the provided data is based on predictive models, it offers a strong foundation for the experimental characterization of this dipeptide.

- To cite this document: BenchChem. [Spectroscopic Analysis of H-Asp-Ala-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079804#spectroscopic-analysis-of-h-asp-ala-oh-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com